Rosoxacin vs. Norfloxacin and Pefloxacin: Quantified Inferiority Against Enterobacteriaceae and P. aeruginosa
In a direct head-to-head study of 480 clinical bacterial strains, Rosoxacin demonstrated quantifiably lower antibacterial activity compared with norfloxacin and pefloxacin [1].
| Evidence Dimension | MIC90 against Enterobacteriaceae and Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | MIC90 values 2- to 16-fold higher |
| Comparator Or Baseline | Norfloxacin and pefloxacin: MIC90 ≤2 μg/mL for E. coli, Klebsiella sp., Proteus sp.; ≤8 μg/mL for C. freundii, Providencia sp. |
| Quantified Difference | Rosoxacin MIC90 = 2 to 16 times higher (approximately 4-128 μg/mL range depending on species) |
| Conditions | Agar dilution MIC testing; 480 bacterial strains including Enterobacteriaceae and non-fermentative Gram-negative bacteria; clinical isolates |
Why This Matters
This quantifiable inferiority directly informs procurement decisions when broad-spectrum Gram-negative coverage is required—norfloxacin or pefloxacin would be scientifically preferable for Enterobacteriaceae-dominant infections based on 2- to 16-fold lower MIC90 values.
- [1] Husson MO, et al. In vitro antibacterial activity of three new quinolone derivatives: rosoxacin, norfloxacin, pefloxacin. Zentralbl Bakteriol Mikrobiol Hyg A. 1984;258(2-3):283-6. PMID: 6241772. View Source
